molecular formula C10H17N3O2S B10971530 methyl {[5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

methyl {[5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B10971530
M. Wt: 243.33 g/mol
InChI Key: VZOWIGIJUACSNZ-UHFFFAOYSA-N
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Description

METHYL 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with thiol compounds under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

METHYL 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming disulfide bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
  • ETHYL 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

Uniqueness

METHYL 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

methyl 2-[(5-ethyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C10H17N3O2S/c1-5-8-11-12-10(13(8)7(2)3)16-6-9(14)15-4/h7H,5-6H2,1-4H3

InChI Key

VZOWIGIJUACSNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C(C)C)SCC(=O)OC

Origin of Product

United States

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